Ferrocene, amino-

Descripción general

Descripción

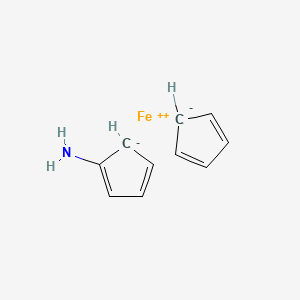

Ferrocene, amino- is an organometallic compound that belongs to the class of sandwich compounds. It consists of a ferrocene core, which is a molecule with two cyclopentadienyl rings bound to a central iron atom, and an amino group attached to the ferrocene structure.

Mecanismo De Acción

Target of Action

Aminoferrocene, also known as Ferrocene, amino- or cyclopenta-1,4-dien-1-amine;cyclopenta-1,3-diene;iron(2+), has been found to interact with various biomolecular targets. Significant interactions between synthesized ferrocene compounds and nucleic acids, mostly of the electrostatic type, have been disclosed .

Mode of Action

The compound’s interaction with its targets results in specific changes. For instance, the introduction of ferrocene into any molecule gives it specific properties. It increases lipophilicity, facilitating penetration through cellular and nuclear membranes; significantly reduces toxicity; imparts ideal electrochemical properties, allowing for its use as a marker; improves capacity to overcome the blood–brain barrier; and increases the stability of compounds in biological media .

Biochemical Pathways

The introduction of ferrocene-modified amino acids causes changes in synaptic transmission in the CA1 region of the hippocampus, a key brain structure involved in learning and memory processes .

Result of Action

The molecular and cellular effects of Aminoferrocene’s action are significant. For instance, ferrocenyl-appended GPX4 inhibitors have been found to enhance the vulnerability to ferroptosis of cancer cells, thereby attenuating tumor growth in vivo .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Aminoferrocene. It’s worth noting that all investigated peptides are considered to be highly hydrophobic and chemically stable in both acidic and buffer media .

Análisis Bioquímico

Biochemical Properties

Aminoferrocene has been found to interact with various biomolecules. It is known to be activated in the presence of reactive oxygen species (ROS), a characteristic that allows it to target cancer cells that have high ROS levels . The nature of these interactions involves the formation of electron-rich compounds that can generate ROS and reduce mitochondrial membrane potential (MMP) .

Cellular Effects

Aminoferrocene exhibits significant effects on various types of cells, particularly cancer cells . It influences cell function by generating mitochondrial ROS in cancer cells, but not in normal cells . This leads to a reduction in MMP, which can induce cancer cell death via necrosis and apoptosis .

Molecular Mechanism

The mechanism of action of Aminoferrocene involves its activation in the presence of ROS . Once activated, it forms electron-rich compounds that can donate electrons to endogenous substrates like H2O2 and O2 . This results in the generation of highly toxic reactive species, which induce cell death .

Temporal Effects in Laboratory Settings

It is known that the compound is chemically stable in the presence of ROS .

Dosage Effects in Animal Models

While specific dosage effects of Aminoferrocene in animal models have not been detailed in the available literature, it has been reported that the compound exhibits anticancer effects in vivo .

Metabolic Pathways

Its activation in the presence of ROS suggests that it may interact with metabolic processes related to oxidative stress .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

From Grignard Reagents: Ferrocene can be synthesized by treating a Grignard reagent with iron chloride (II).

From Sodium Cyclopentadienide: Cyclopentadiene is treated with sodium metal to form sodium cyclopentadienide, which then reacts with iron chloride (II) to yield ferrocene.

Industrial Production Methods

The industrial production of ferrocene typically involves the reaction of cyclopentadiene with iron chloride (II) in the presence of a base, such as sodium or potassium hydroxide. This method is scalable and allows for the efficient production of ferrocene on a large scale .

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: Ferrocene undergoes oxidation reactions to form ferrocenium ions.

Substitution: Ferrocene undergoes electrophilic aromatic substitution reactions, similar to benzene.

Common Reagents and Conditions

Oxidation: Ferric chloride, nitric acid.

Reduction: Sodium borohydride.

Substitution: Acyl chlorides, alkyl halides.

Major Products Formed

Oxidation: Ferrocenium ions.

Reduction: Neutral ferrocene.

Substitution: Various substituted ferrocene derivatives, depending on the substituent used.

Aplicaciones Científicas De Investigación

Ferrocene, amino- has a wide range of applications in scientific research:

Comparación Con Compuestos Similares

Ferrocene, amino- can be compared with other similar compounds, such as:

Ferroceron: Used for the treatment of iron deficiency anemia.

Ferroquine: An antimalarial drug that is effective against chloroquine-resistant strains of Plasmodium falciparum.

Ferrocifen: A ferrocene analog of tamoxifen, used in the treatment of hormone-dependent breast cancer.

These compounds share the ferrocene core structure but differ in their functional groups and specific applications. Ferrocene, amino- is unique due to its amino group, which imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Actividad Biológica

Ferrocene, an organometallic compound, has garnered significant attention for its diverse biological activities, particularly when modified with amino groups. This article explores the biological activity of "ferrocene, amino-", detailing its antibacterial, anticancer, and antioxidant properties, alongside relevant case studies and research findings.

Overview of Ferrocene

Ferrocene consists of a sandwich-like structure with two cyclopentadienyl rings bound to a central iron atom. The introduction of amino groups can enhance its biological properties, making it a subject of interest in medicinal chemistry.

Antibacterial Activity

Recent studies have demonstrated that ferrocene derivatives exhibit notable antibacterial properties. For instance, a study reported that dipeptides derived from 1′-aminoferrocene-1-carboxylic acid displayed significant antibacterial activity against various strains, including Staphylococcus aureus , Bacillus subtilis , and Pseudomonas aeruginosa . The minimum inhibitory concentration (MIC) was determined to be as low as 2 mM .

Table 1: Antibacterial Activity of Ferrocene Derivatives

| Compound | MIC (mM) | Target Bacteria |

|---|---|---|

| Dipeptide 1 | 2 | Staphylococcus aureus |

| Dipeptide 2 | 2 | Bacillus subtilis |

| Dipeptide 3 | 2 | Pseudomonas aeruginosa |

The activity was found to be concentration- and time-dependent, indicating that higher concentrations and longer exposure times enhance antibacterial efficacy. Moreover, the chirality of the compounds influenced their biological activity, with specific configurations showing superior effectiveness .

Anticancer Activity

Ferrocene derivatives have also been investigated for their anticancer potential. A study highlighted that ferrocene-based compounds exhibited antiproliferative activity against various cancer cell lines while maintaining low toxicity levels compared to conventional anticancer agents .

Case Study: Ferrocene-Amino Acid Conjugates

One noteworthy investigation involved synthesizing ferrocene-amino acid conjugates which were screened for their cytotoxic effects on Hep G2 (human liver carcinoma) and Hs 578 T (human breast cancer) cells. The results indicated significant cytotoxicity at concentrations ranging from 150 to 500 μM, suggesting that these compounds could serve as promising candidates for further development in cancer therapy .

Table 2: Cytotoxic Effects of Ferrocene-Amino Acid Conjugates

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Conjugate A | Hep G2 | 250 |

| Conjugate B | Hs 578 T | 300 |

Antioxidant Activity

The antioxidant properties of ferrocene derivatives are also noteworthy. Research utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay demonstrated that certain ferrocene-based compounds can effectively scavenge free radicals, thereby exhibiting potential as antioxidants .

The biological activity of ferrocene derivatives is often attributed to their ability to undergo redox reactions. The conversion of ferrocene to its oxidized form, ferricenium ion, enables these compounds to participate in electron transfer processes essential for various biological reactions. This redox behavior is crucial in mediating both anticancer and antimicrobial actions .

Propiedades

IUPAC Name |

cyclopenta-1,3-dien-1-amine;cyclopenta-1,3-diene;iron(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N.C5H5.Fe/c6-5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H,6H2;1-5H;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYCZBBOLTYBTCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1N.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FeN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80569741 | |

| Record name | Iron(2+) 2-aminocyclopenta-2,4-dien-1-ide cyclopenta-2,4-dien-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1273-82-1 | |

| Record name | Iron(2+) 2-aminocyclopenta-2,4-dien-1-ide cyclopenta-2,4-dien-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.